REACTION_CXSMILES
|
[C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.[Br:14][CH2:15][CH2:16][CH2:17]Br.C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[Br:14][CH2:15][CH2:16][CH2:17][O:7][C:4]1[CH:3]=[CH:2][C:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.0514 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Cs2CO3
|
Quantity
|
0.154 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting residue was treated with H2O (4 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (8 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried through a phase separator
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by preparatory HPLC (without TFA)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0562 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |